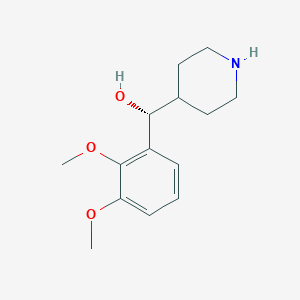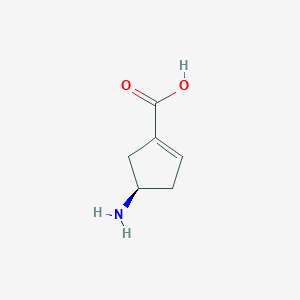
(R)-4-Aminocyclopent-1-enecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-4-Aminocyclopent-1-enecarboxylic acid, also known as ACPC, is a cyclic amino acid that has been studied for its potential therapeutic applications. ACPC is a chiral compound, meaning it has two mirror-image forms, (R)-ACPC and (S)-ACPC. In
Mechanism Of Action
The exact mechanism of action of (R)-4-Aminocyclopent-1-enecarboxylic acid is not fully understood. However, it is believed to act as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved cognitive function.
Biochemical And Physiological Effects
(R)-4-Aminocyclopent-1-enecarboxylic acid has been shown to enhance cognitive function and memory in animal models and humans. It has also been investigated for its potential in treating schizophrenia, depression, and anxiety disorders. In addition, (R)-4-Aminocyclopent-1-enecarboxylic acid has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
(R)-4-Aminocyclopent-1-enecarboxylic acid has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has also been extensively studied for its potential therapeutic applications. However, there are also limitations to its use. (R)-4-Aminocyclopent-1-enecarboxylic acid has a short half-life, which may limit its effectiveness in some applications. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on (R)-4-Aminocyclopent-1-enecarboxylic acid. One area of focus is the development of more potent and selective NMDA receptor modulators. Another area of interest is the investigation of the potential therapeutic applications of (R)-4-Aminocyclopent-1-enecarboxylic acid in other neurological and psychiatric disorders. Furthermore, research on the pharmacokinetics and pharmacodynamics of (R)-4-Aminocyclopent-1-enecarboxylic acid may lead to the development of more effective dosing regimens.
Synthesis Methods
(R)-(R)-4-Aminocyclopent-1-enecarboxylic acid can be synthesized using several methods, including asymmetric hydrogenation, asymmetric Diels-Alder reaction, and asymmetric Michael addition. The most commonly used method is asymmetric hydrogenation, which involves the reduction of the prochiral olefinic bond in the precursor molecule. This method yields high enantiomeric excess of (R)-(R)-4-Aminocyclopent-1-enecarboxylic acid.
Scientific Research Applications
(R)-4-Aminocyclopent-1-enecarboxylic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function and memory in animal models and humans. (R)-4-Aminocyclopent-1-enecarboxylic acid has also been investigated for its potential in treating schizophrenia, depression, and anxiety disorders.
properties
CAS RN |
102629-74-3 |
|---|---|
Product Name |
(R)-4-Aminocyclopent-1-enecarboxylic acid |
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(4R)-4-aminocyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9)/t5-/m1/s1 |
InChI Key |
CVVDYLXTNDBWJC-RXMQYKEDSA-N |
Isomeric SMILES |
C1C=C(C[C@@H]1N)C(=O)O |
SMILES |
C1C=C(CC1N)C(=O)O |
Canonical SMILES |
C1C=C(CC1N)C(=O)O |
synonyms |
1-Cyclopentene-1-carboxylicacid,4-amino-,(4R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



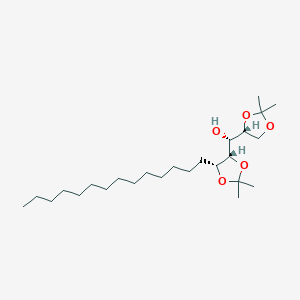

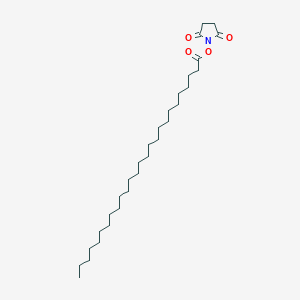
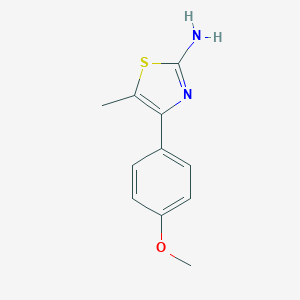
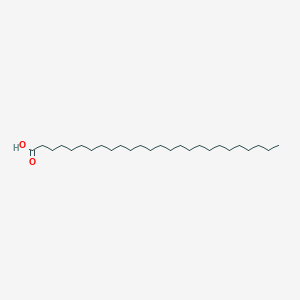

![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
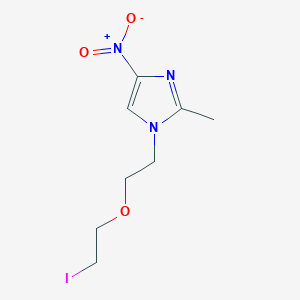
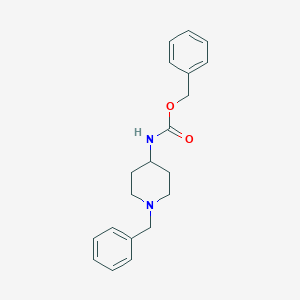
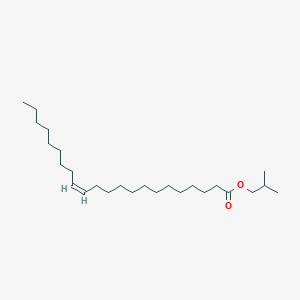
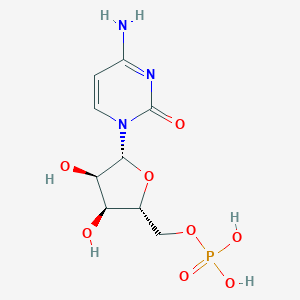
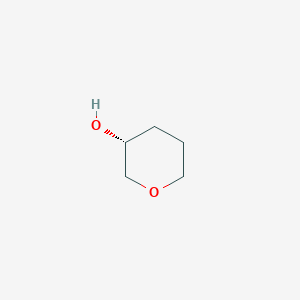
![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
